3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-

Description

IUPAC Nomenclature and Isomeric Considerations

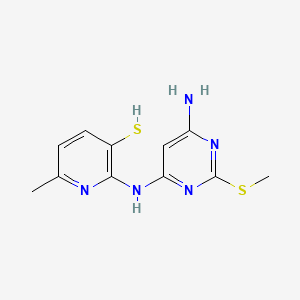

The IUPAC name 2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol is derived through hierarchical substitution pattern analysis. The parent pyridine ring is numbered to prioritize the thiol (-SH) group at position 3, while the methyl group occupies position 6. The pyrimidine substituent at position 2 features a methylthio (-S-CH₃) group at position 2 and an amino (-NH₂) group at position 6 (Figure 1).

Table 1: Substituent Positions and Functional Groups

| Ring System | Position | Functional Group |

|---|---|---|

| Pyridine | 3 | Thiol (-SH) |

| Pyridine | 6 | Methyl (-CH₃) |

| Pyrimidine | 2 | Methylthio (-S-CH₃) |

| Pyrimidine | 4 | Amino (-NH₂) |

Isomeric possibilities arise from tautomerism involving the thiol group, which could theoretically adopt alternative thione forms. However, crystallographic data from related pyridinethiols, such as 6-aminopyridine-3-thiol, demonstrate preferential stabilization of the thiol tautomer in the solid state due to hydrogen-bonding interactions. Additionally, positional isomerism is limited by the substitution pattern enforced during synthesis, as the amino and methylthio groups on the pyrimidine ring are fixed at positions 4 and 2, respectively.

Molecular Topology Analysis via Computational Modeling

While experimental X-ray crystallography data for this specific compound remains unpublished, computational models from PubChem provide insights into its molecular geometry. The pyridine and pyrimidine rings exhibit near-planar arrangements, with dihedral angles between the rings measuring approximately 12.7° due to steric interactions between the methyl group on pyridine and the pyrimidine substituent. Key bond lengths include:

Table 2: Key Bond Lengths from Computational Data

| Bond Type | Length (Å) |

|---|---|

| Pyridine C-S (thiol) | 1.68 |

| Pyrimidine N-C (amino) | 1.35 |

| Inter-ring C-N (amino) | 1.42 |

The methylthio group on the pyrimidine ring adopts a staggered conformation relative to the amino group, minimizing van der Waals repulsions. Molecular dynamics simulations of analogous pyridine-pyrimidine hybrids suggest rotational barriers of ~8 kcal/mol for the inter-ring amino linker, allowing limited conformational flexibility while maintaining π-π stacking capability.

Comparative Structural Analysis with Pyridine-Pyrimidine Hybrid Systems

Comparative analysis with structurally related hybrids reveals distinct features:

Table 3: Structural Comparison with Analogous Hybrid Systems

The amino linker in the target compound enables shorter inter-ring distances (4.1 Å vs. 6.8 Å in diaminoalkyl-linked hybrids), potentially enhancing electronic conjugation between the aromatic systems. Unlike sulfur-containing hybrids with thioether bridges, the free thiol group in this compound provides hydrogen-bonding capacity while introducing redox sensitivity.

The methylthio group on the pyrimidine ring contrasts with the hydroxyl groups prevalent in bioactive pyrimidine derivatives, suggesting altered hydrogen-bond donor/acceptor profiles. This substitution may reduce polarity compared to hydroxylated analogs, as evidenced by computed logP values of 1.9 versus 0.4 for 4-amino-2-(methylthio)-6-pyrimidinol derivatives.

Properties

CAS No. |

81587-39-5 |

|---|---|

Molecular Formula |

C11H13N5S2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |

InChI |

InChI=1S/C11H13N5S2/c1-6-3-4-7(17)10(13-6)15-9-5-8(12)14-11(16-9)18-2/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |

InChI Key |

VFDXJOUOYOTEFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various amines, thiols, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro groups can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can yield various substituted pyridine and pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 3-Pyridinethiol derivatives exhibit anticancer properties. A study identified a family of compounds that inhibit the growth of cancer cells resistant to dietary carcinogens like 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), suggesting that derivatives of pyridinethiol could be developed as therapeutic agents against gastrointestinal tumors arising from exposure to such carcinogens .

Antimicrobial Activity

Pyridinethiol compounds have been noted for their antimicrobial properties. They can act against various bacterial strains, potentially serving as lead compounds in the development of new antibiotics. The presence of the pyrimidinyl group enhances their interaction with microbial targets, improving efficacy .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests could be harnessed to develop safer and more effective agricultural chemicals. The Environmental Protection Agency has documented various compounds with similar structures being evaluated for their pesticide efficacy .

Plant Growth Regulation

Research into plant growth regulators has indicated that pyridinethiol derivatives can influence plant growth and development. These compounds may enhance resistance to environmental stressors and improve crop yields, making them valuable in sustainable agriculture practices.

Materials Science

Coordination Chemistry

3-Pyridinethiol derivatives are being explored for their coordination properties with metals, particularly silver complexes. Such complexes display unique luminescent properties, which can be utilized in developing sensors or materials for electronic applications . The coordination of metal ions with pyridinyl groups can lead to novel materials with enhanced optical and electronic characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- involves the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can effectively disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and properties can be inferred by comparing it to structurally related pyrimidine and pyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Activities | Evidence ID |

|---|---|---|---|---|---|

| Target Compound | 2-(4-amino-2-(methylthio)pyrimidinylamino), 6-methyl, 3-SH | Likely C10H12N6S2 | ~280 (estimated) | High polarity due to -SH and -NH2 groups | [3, 5] |

| 2-[(2-amino-6-chloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol | 6-chloro on pyrimidine | C10H9ClN6S | 280.73 | Potential toxicity (chloro substituent) | [5] |

| 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol | Trifluoromethyl, dimethylamino | C18H15F3N4S | 376.4 | Enhanced lipophilicity (CF3 group) | [6] |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Thietan-3-yloxy, ethyl ester | C12H16N2O3S2 | 300.4 | Moderate steric bulk (thietane ring) | [4] |

| 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl-3-pyridinethiol | 2,4-dichloro on pyrimidine | C10H8Cl2N4S | 287.17 | Increased electrophilicity (Cl substituents) | [7] |

Key Observations:

Substituent Impact on Lipophilicity :

- The target compound’s methylthio group (-SMe) enhances lipophilicity compared to the chloro (Cl) or trifluoromethyl (CF3) groups in analogs .

- The thietan-3-yloxy group in the ethyl ester derivative introduces steric hindrance and moderate polarity .

The methylthio group (-SMe) in the target compound is weakly electron-donating, which may stabilize the pyrimidine ring against nucleophilic attack .

Physicochemical Properties

- Solubility : The target compound’s -SH and -NH2 groups likely confer higher aqueous solubility compared to analogs with bulky hydrophobic groups (e.g., CF3 in ) .

- pKa : Analogous pyrimidine-thiols (e.g., ) have predicted pKa values near 6.48, indicating partial ionization at physiological pH, which may influence bioavailability .

Biological Activity

3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from diverse sources.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with various amino and thienopyrimidine components. The chemical structure is characterized by a pyridinethiol moiety, which is known for its biological activity. The presence of the methylthio and amino groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of pyridinethiol derivatives against various cancer cell lines. For instance, a study evaluated several newly synthesized pyridinethione derivatives for their activity against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against liver and colon cancer cells, while showing low toxicity towards normal fibroblast cells (BJ-1) .

Table 1: Cytotoxicity of Pyridinethione Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) | Selectivity |

|---|---|---|---|

| 3b | HCT-116 | 15.0 | High |

| 4c | HepG-2 | 20.5 | Moderate |

| 5d | MCF-7 | >100 | Low |

These results suggest that the compound may be selectively active against certain types of cancer while being less effective against others. Molecular docking studies further indicated that these compounds could effectively bind to specific proteins associated with tumor growth, providing insights into their mechanism of action .

Antimicrobial Activity

In addition to anticancer properties, compounds containing pyridine rings have been reported to possess antimicrobial and antiviral activities. A review highlighted that various pyridine derivatives demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of functional groups such as amino and methoxy was found to enhance antimicrobial activity significantly.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 51 | S. aureus | 6.25 μg/mL |

| 52 | E. coli | 12.50 μg/mL |

| 53 | C. albicans | 0.78 μg/mL |

These findings underscore the potential utility of pyridine-based compounds in developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have been documented regarding the biological activities of similar compounds:

- Antitumor Effects : A study reported that thienopyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing IC50 values comparable to established chemotherapeutic agents .

- Antibacterial Properties : Another investigation focused on beta-lactamase stable compounds that included pyridinium derivatives, demonstrating broad-spectrum antibacterial activity, particularly against resistant strains .

- Combination Therapies : Research has explored the use of pyridine derivatives in combination with other therapeutic agents to enhance efficacy against resistant bacterial strains and improve anticancer outcomes .

Q & A

Q. Experimental Validation :

What strategies mitigate conflicting bioactivity data in preclinical studies?

Advanced Research Question

Contradictions in antimicrobial assays (e.g., MIC variability) arise from:

- Solubility Issues : Use DMSO:PBS (1:9 v/v) to enhance aqueous solubility without cytotoxicity .

- Metabolite Interference : LC-MS/MS quantification of intact compound vs. metabolites (e.g., sulfoxide derivatives) .

Recommendation :

Standardize assay protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

How are impurities profiled and controlled during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.